4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid

Medicinal Chemistry Physicochemical Properties Drug Design

4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid (CAS 514800-97-6) is a halogenated pyrazole-5-carboxylic acid building block with a molecular weight of 219.04 g/mol and the molecular formula C6H7BrN2O2. It is a white crystalline solid used as a versatile intermediate in organic synthesis and medicinal chemistry, particularly valued for its 4-bromo substituent which enables further functionalization via cross-coupling chemistry.

Molecular Formula C6H7BrN2O2
Molecular Weight 219.04 g/mol
CAS No. 514800-97-6
Cat. No. B183070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid
CAS514800-97-6
Molecular FormulaC6H7BrN2O2
Molecular Weight219.04 g/mol
Structural Identifiers
SMILESCCN1C(=C(C=N1)Br)C(=O)O
InChIInChI=1S/C6H7BrN2O2/c1-2-9-5(6(10)11)4(7)3-8-9/h3H,2H2,1H3,(H,10,11)
InChIKeyQBZXHFRMFOYDSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid (CAS 514800-97-6) Procurement & Selection Guide for Pyrazole Building Blocks


4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid (CAS 514800-97-6) is a halogenated pyrazole-5-carboxylic acid building block with a molecular weight of 219.04 g/mol and the molecular formula C6H7BrN2O2 [1]. It is a white crystalline solid used as a versatile intermediate in organic synthesis and medicinal chemistry, particularly valued for its 4-bromo substituent which enables further functionalization via cross-coupling chemistry .

Why 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic Acid Cannot Be Replaced by Non-Halogenated or Alternative Halogen Pyrazole Analogs


Generic substitution of 4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid with non-halogenated or alternative halogen pyrazole-5-carboxylic acids fails due to its unique physicochemical profile and synthetic utility. The 4-bromo substituent confers a distinct lipophilicity and electronic environment that alters solubility, membrane permeability, and reactivity in key transformations like Suzuki-Miyaura cross-coupling . Furthermore, the bromine atom provides a balance of stability and reactivity that is not matched by chloro (less reactive) or iodo (more labile) analogs [1]. The specific combination of the 4-bromo group with the 5-carboxylic acid and 1-ethyl substituents creates a scaffold with properties that are not replicated by other members of this compound class [2].

Quantitative Differentiation of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid from Closest Analogs


Enhanced Lipophilicity (LogP and LogD) vs. Non-Halogenated Analog

The introduction of a bromine atom at the 4-position significantly increases the lipophilicity of the pyrazole core compared to the non-halogenated 1-ethyl-1H-pyrazole-5-carboxylic acid. This is a critical parameter for optimizing membrane permeability and pharmacokinetic properties in drug discovery [1][2].

Medicinal Chemistry Physicochemical Properties Drug Design

pKa Shift and Impact on Ionization State

The electron-withdrawing nature of the 4-bromo substituent lowers the pKa of the carboxylic acid group relative to the non-halogenated analog, shifting the ionization equilibrium [1][2].

Medicinal Chemistry Physicochemical Properties Bioavailability

Increased Molar Refractivity and Polarizability

The presence of the bromine atom substantially increases the molar refractivity and polarizability of the molecule compared to its non-halogenated counterpart, reflecting greater electron cloud distortion and potential for van der Waals interactions [1][2].

Medicinal Chemistry QSAR Drug Design

Documented Utility in Patent Literature as a Key Intermediate

4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid is associated with 25 patent families according to PubChemLite, indicating its established role as a privileged scaffold in pharmaceutical and agrochemical innovation [1].

Medicinal Chemistry Patent Analytics Chemical Synthesis

Optimal Research & Industrial Use Cases for 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic Acid


Medicinal Chemistry: Lead Optimization Requiring Increased Lipophilicity

When a drug discovery program requires increasing the lipophilicity of a pyrazole-5-carboxylic acid scaffold to improve membrane permeability, 4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid is the preferred intermediate. Its LogP is 0.76 units higher than the non-halogenated analog [1], enabling more favorable partitioning into lipid bilayers without resorting to larger, more complex substituents.

Synthetic Chemistry: Suzuki-Miyaura Cross-Coupling for Diversification

For parallel synthesis or library generation where a pyrazole-5-carboxylic acid core must be diversified, the 4-bromo derivative offers a reactive handle for Suzuki-Miyaura couplings. This enables the introduction of aryl, heteroaryl, or vinyl groups at the 4-position, a transformation that is not possible with the non-halogenated parent compound .

Structure-Activity Relationship (SAR) Studies: Exploring Halogen Bonding Effects

In SAR campaigns where halogen bonding or steric effects at the pyrazole 4-position are under investigation, 4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid provides a probe with enhanced polarizability (16.22 ų) compared to the non-halogenated analog (13.15 ų) [2]. This allows researchers to isolate the impact of bromine's electron density on target engagement.

Agrochemical Discovery: Building Block for Patent-Protected Scafolds

The association of this compound with 25 patent families [3] indicates its utility in generating novel, patentable chemical matter. Its use as a starting material in agrochemical research is supported by its presence in patent literature as a precursor to bioactive molecules.

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